7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is a complex heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their biological activity and potential therapeutic applications, particularly in oncology and inflammation. The structure features a pyridine ring fused to a pyrimidine system, contributing to its unique chemical properties and biological activities.
This compound has been synthesized and studied in various research contexts, with significant contributions from studies focusing on its synthesis methods, biological activities, and potential applications in medicinal chemistry. Notably, research articles and patents have documented the synthesis routes and biological evaluations of derivatives of this compound, highlighting its relevance in drug discovery.
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is classified as a bicyclic heterocyclic compound. It is specifically categorized under pyrido[2,3-d]pyrimidines due to the presence of both pyridine and pyrimidine rings in its structure. This classification is essential for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine can be approached through several synthetic methodologies. Two primary strategies include:
The synthetic processes often involve the use of reagents such as guanidine derivatives or acylating agents to facilitate cyclization reactions. Reaction conditions typically include refluxing in appropriate solvents such as dimethylformamide or methanol, with yields often exceeding 60% in optimized protocols .
The molecular structure of 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine consists of a pyridine ring (C5H4N) fused with a pyrimidine ring (C4H4N2). The specific arrangement of nitrogen atoms and carbon atoms contributes to its chemical reactivity and biological properties.
The molecular formula is C11H9N5, with a molecular weight of approximately 221.22 g/mol. The compound's structural features include:
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine can participate in various chemical reactions typical for heterocyclic compounds:
The reactions are typically monitored using spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .
The mechanism of action for compounds like 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine often involves inhibition of specific enzymes or receptors involved in cell proliferation and inflammation. For instance, these compounds have been identified as potent inhibitors of cyclin-dependent kinases, which play critical roles in cell cycle regulation.
Research indicates that derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective concentrations for therapeutic applications .
The physical properties of 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine include:
Chemical properties include:
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine has significant scientific applications:
Pyrido[2,3-d]pyrimidines represent a privileged class of bicyclic nitrogen-containing heterocycles in medicinal chemistry, characterized by their structural versatility and high affinity for diverse biological targets. The concept of "privileged scaffolds" – molecular frameworks capable of high-affinity interactions with multiple receptors – was first advanced by Evans in the 1980s and later refined by Altomare [1] [7]. These scaffolds demonstrate intrinsic bioactivity due to their balanced physicochemical properties, including optimal logP values (typically 1.5-3.5), moderate molecular weights (<400 Da), and the presence of multiple hydrogen bond acceptors and donors [5]. Historically, pyrido[2,3-d]pyrimidines emerged as bioisosteric replacements for quinazolines and purines, exemplified by commercial drugs like gefitinib and erlotinib for non-small cell lung cancer [1]. Their significance is underscored by broad-spectrum biological activities, encompassing antitumor, antibacterial, anticonvulsant, and antipyretic effects [1] [3]. The scaffold’s synthetic tractability facilitates rapid generation of structurally diverse libraries, making it a cornerstone in targeted cancer drug discovery [5] [7].
The pyrido[2,3-d]pyrimidine core exhibits striking structural mimicry of natural purine nucleobases, particularly guanine and adenine, enabling competitive interactions with enzyme active sites involved in nucleotide metabolism and signaling pathways [1] [6]. This bioisosterism arises from: (1) Electronic similarity: The fused ring system delocalizes π-electrons across N1-C2-N3 regions, creating electron-deficient zones that mimic proton-accepting sites of purines; (2) Spatial congruence: The distance between N1 and N3 (2.9–3.1 Å) mirrors the N9-N1 separation in adenine, facilitating hydrogen bonding with protein residues; and (3) Tautomeric flexibility: The scaffold undergoes pH-dependent protonation shifts (pKa ~4.5–6.5), adapting to various binding pockets [1] [7]. These properties enable potent inhibition of folate-dependent enzymes (e.g., dihydrofolate reductase/DHFR) and kinases (e.g., BCR-ABL, PIM-1) [1] [8]. Molecular docking reveals conserved interactions: the pyrimidine N1 forms hydrogen bonds with backbone amides (e.g., Asp86 in DHFR), while the pyridine nitrogen coordinates catalytic residues (e.g., Lys67 in PIM-1) [8].
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine (CAS: 37562-47-3) exemplifies a strategically optimized derivative with enhanced target engagement capabilities. Its molecular structure (C₁₂H₉N₅, MW: 223.24 g/mol) incorporates two key pharmacophoric elements: (1) A 2-aminopyrimidine moiety enabling hinge-region binding in kinases via bidentate hydrogen bonds; and (2) A 4-pyridyl substituent at C7 providing a distal hydrogen bond acceptor and π-stacking surface [2] [4] [6]. This compound serves as a versatile intermediate for generating analogs targeting oncokinases (PIM-1, FGFRs) and antifolate enzymes [3] [8]. Recent studies position it as a precursor to inhibitors with sub-micromolar cytotoxicity (e.g., IC₅₀ = 0.57 μM against MCF-7 cells) and nanomolar kinase affinities (PIM-1 IC₅₀ = 11.4 nM) [8]. Its physicochemical profile (cLogP ~1.8, PSA ~80 Ų) aligns with Lipinski’s criteria, supporting drug-likeness [2] [6]. The compound’s chemical space bridges traditional DHFR inhibitors (e.g., piritrexim) and modern kinase-directed agents, accelerating hybrid drug design [1] [7].
Table 1: Molecular Descriptors of 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine
Property | Value | Significance |
---|---|---|
CAS No. | 37562-47-3 | Unique compound identifier |
Molecular Formula | C₁₂H₉N₅ | Defines elemental composition |
Molecular Weight | 223.24 g/mol | Impacts pharmacokinetics |
SMILES | NC₁=NC=C₂C=CC(C₃=CC=NC=C₃)=NC₂=N₁ | Encodes 2D structure |
Hydrogen Bond Acceptors | 5 | Influences solubility and target binding |
Hydrogen Bond Donors | 2 | Critical for hinge region interactions in kinases |
Topological Polar Surface Area | 80 Ų | Predicts membrane permeability |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8